![molecular formula C20H24N4O5S3 B2884000 4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 683259-48-5](/img/structure/B2884000.png)
4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as BESB or Compound 25. This compound belongs to the class of sulfonamide-based inhibitors and has been found to possess potent inhibitory activity against several enzymes. In
Mécanisme D'action
The mechanism of action of BESB involves the inhibition of the target enzyme's active site through the formation of a covalent bond between the sulfonamide group of BESB and the zinc ion present in the active site of the enzyme. This leads to the inhibition of the enzyme's catalytic activity, which ultimately results in the modulation of the biological process that the enzyme regulates.
Biochemical and Physiological Effects
BEBS has been found to exhibit various biochemical and physiological effects, depending on the target enzyme that it inhibits. For instance, the inhibition of carbonic anhydrases by BESB has been shown to result in the reduction of intraocular pressure, which is a critical parameter in the management of glaucoma. Similarly, the inhibition of histone deacetylases by BESB has been shown to result in the induction of apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of BESB is its high potency and selectivity towards its target enzymes. This makes it an ideal tool for studying the biological processes regulated by these enzymes. However, one of the significant limitations of BESB is its low solubility in aqueous solutions, which can limit its use in in vitro experiments.
Orientations Futures
The potential therapeutic applications of BESB in various diseases have been extensively studied. However, there is still a need for further research to optimize its pharmacological properties, such as solubility, stability, and bioavailability. Additionally, the identification of new target enzymes that can be modulated by BESB can open up new avenues for its therapeutic applications.
Conclusion
In conclusion, BESB is a potent sulfonamide-based inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action has been extensively studied. BESB has been found to exhibit various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Further research is needed to optimize its pharmacological properties and identify new target enzymes for its therapeutic applications.
Méthodes De Synthèse
The synthesis of BESB involves a series of chemical reactions that require the use of various reagents and solvents. The first step involves the synthesis of 6-sulfamoyl-1,3-benzothiazole-2-amine, which is then reacted with butyl ethyl sulfonate to form the intermediate compound. The intermediate is then reacted with 4-aminobenzoyl chloride to form the final product, BESB. The synthesis method of BESB has been extensively studied and optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
BESB has been found to possess potent inhibitory activity against several enzymes, including carbonic anhydrases, metalloproteinases, and histone deacetylases. These enzymes play critical roles in various biological processes, and their dysregulation has been linked to several diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, BESB has been studied extensively for its potential therapeutic applications in these diseases.
Propriétés
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S3/c1-3-5-12-24(4-2)32(28,29)15-8-6-14(7-9-15)19(25)23-20-22-17-11-10-16(31(21,26)27)13-18(17)30-20/h6-11,13H,3-5,12H2,1-2H3,(H2,21,26,27)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNXLQXTRNZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2883917.png)


![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)
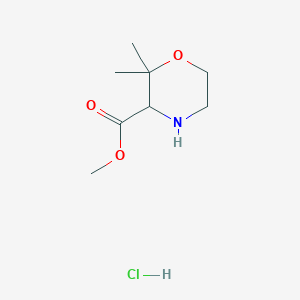
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)
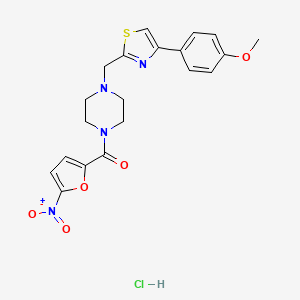
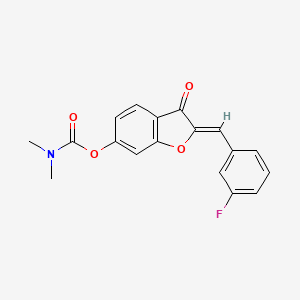
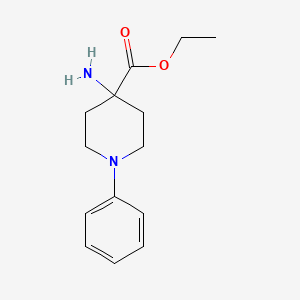
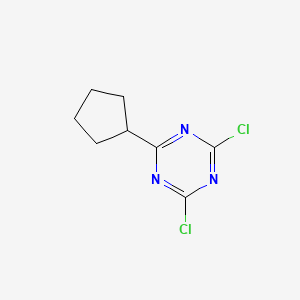
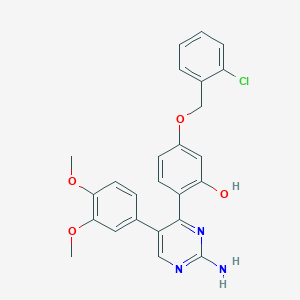
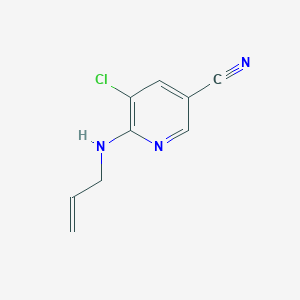
![1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2883940.png)